8-Fluoroimidazo[1,2-c]pyrimidine
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Overview
Description
8-Fluoroimidazo[1,2-c]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring with a fluorine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a fluorinated imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-c]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
8-Fluoroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Fluoroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the pyrimidine ring.
Imidazo[1,2-b]pyridazine: Contains a pyridazine ring instead of a pyrimidine ring.
8-Fluoroimidazo[1,2-a]pyridine: Similar structure but lacks the pyrimidine ring.
Uniqueness: 8-Fluoroimidazo[1,2-c]pyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. The fluorine atom at the 8th position further enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C6H4FN3 |
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Molecular Weight |
137.11 g/mol |
IUPAC Name |
8-fluoroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4FN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
InChI Key |
GMGPAXNXSDJGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=N1)F |
Origin of Product |
United States |
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